![molecular formula C6H12Br2FN B2557337 4-(Bromomethyl)-4-fluoropiperidine;hydrobromide CAS No. 2375268-19-0](/img/structure/B2557337.png)
4-(Bromomethyl)-4-fluoropiperidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-fluoropiperidine;hydrobromide is likely a brominated and fluorinated derivative of piperidine, a common structure in medicinal chemistry . Piperidine is a heterocyclic organic compound, consisting of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The bromomethyl and fluoromethyl groups attached to the piperidine ring could potentially make this compound useful in various chemical reactions .
Synthesis Analysis
While the specific synthesis process for 4-(Bromomethyl)-4-fluoropiperidine;hydrobromide is not available, bromomethyl compounds are often synthesized via radical bromination or from the corresponding alcohol or aldehyde . The fluoromethyl group could be introduced using a variety of fluorinating agents .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)-4-fluoropiperidine;hydrobromide would consist of a piperidine ring with bromomethyl and fluoromethyl substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
The bromomethyl and fluoromethyl groups in 4-(Bromomethyl)-4-fluoropiperidine;hydrobromide could potentially participate in various chemical reactions. For instance, bromomethyl groups are often used in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Bromomethyl)-4-fluoropiperidine;hydrobromide would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by the presence of the bromomethyl and fluoromethyl groups .Wissenschaftliche Forschungsanwendungen
Prosthetic Group Methodology for Labeling Peptides
A study by Shai et al. (1989) demonstrates the use of 4-(bromomethyl)-4-fluoropiperidine hydrobromide in a prosthetic group methodology for incorporating a positron emitter into peptides, such as 18F-labeled insulin. The methodology involves [18F]fluoride displacing a bromide group, leading to a product that retains the biological properties of native insulin and is suitable for in vivo studies. This approach is applicable to a wide variety of peptides, highlighting the compound's utility in radiolabeling and imaging studies (Shai et al., 1989).
High-Performance Liquid Chromatography (HPLC) of Carboxylic Acids
Tsuchiya et al. (1982) explored the use of 4-bromomethyl-7-acetoxycoumarin (derived from the compound ) as a reagent in the high-performance liquid chromatography of carboxylic acids. This method allows for the sensitive detection of carboxylic acids, showcasing the versatility of 4-(Bromomethyl)-4-fluoropiperidine hydrobromide derivatives in analytical chemistry applications (Tsuchiya et al., 1982).
Synthesis of Fluorinated Azaheterocycles
Verniest et al. (2010) described the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, where 4-(Bromomethyl)-4-fluoropiperidine hydrobromide serves as a key intermediate. These fluorinated azaheterocycles are important as bifunctional building blocks for pharmaceutical compounds, illustrating the compound's role in facilitating the development of novel therapeutic agents (Verniest et al., 2010).
Comprehensive Neurotransmitter Mapping
Shariatgorji et al. (2019) developed a mass spectrometry imaging (MSI) approach for mapping neurotransmitter networks in the brain, using a derivative of 4-(Bromomethyl)-4-fluoropiperidine hydrobromide. This method allows for the high-resolution imaging of neurotransmitters, contributing to our understanding of neurological diseases and the effects of various treatments on brain chemistry (Shariatgorji et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)-4-fluoropiperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrFN.BrH/c7-5-6(8)1-3-9-4-2-6;/h9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCMSVVERKJKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CBr)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4-fluoropiperidine hydrobromide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.